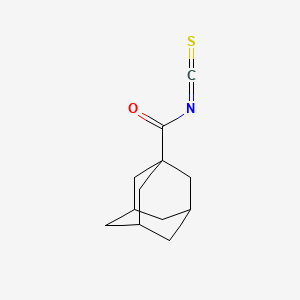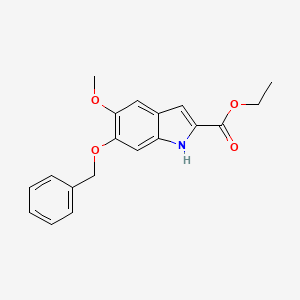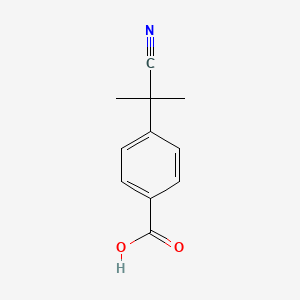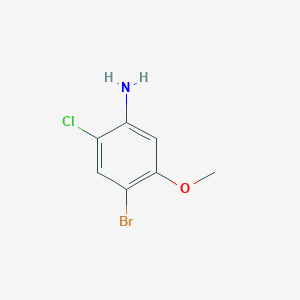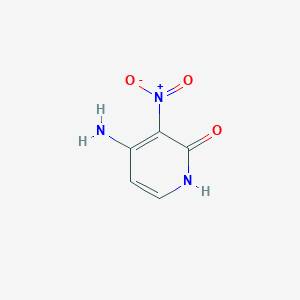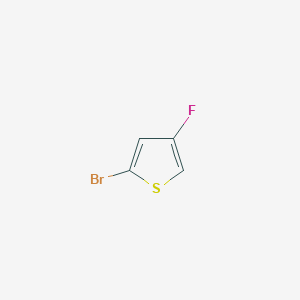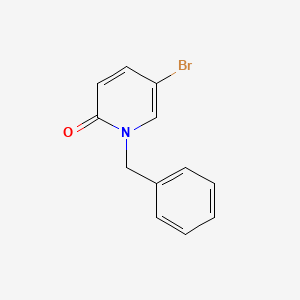
1-Benzyl-5-bromopyridin-2(1H)-one
Vue d'ensemble
Description
The compound 1-Benzyl-5-bromopyridin-2(1H)-one is a heterocyclic organic molecule that features a pyridinone core substituted with a benzyl group and a bromine atom. This structure is related to various compounds that have been synthesized and analyzed in the literature, such as antipyrine derivatives, dihydropyridin-2(1H)-ones, and triazin-5(2H)-ones, which exhibit a range of intermolecular interactions and potential for chemical transformations .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the creation of 5-acylpyridin-2(1H)-ones, which can be achieved through a copper-free alkynylation in a one-pot fashion, even with less nucleophilic anilines by altering the solvent system . Similarly, the synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives is performed via a three-component reaction in an ionic liquid, showcasing the versatility and green chemistry approaches in synthesizing such compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Benzyl-5-bromopyridin-2(1H)-one has been determined using X-ray crystallography. For instance, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one reveals extensive intermolecular hydrogen bonding, which is crucial for understanding the compound's solid-state behavior . These structural analyses are essential for predicting the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Compounds with a similar framework to 1-Benzyl-5-bromopyridin-2(1H)-one can undergo various chemical reactions. For example, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones can react with secondary alkylamines to give amino derivatives or undergo cyclic transformations with primary alkylamines to yield imidazolidin-2-ones . These reactions demonstrate the reactivity of bromine-containing heterocycles and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of rotational isomers and their interconversion upon heating can be observed through NMR spectroscopy, as reported for 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The solid-state structures and intermolecular interactions, such as hydrogen bonding and π-interactions, significantly contribute to the stability and properties of these molecules .
Applications De Recherche Scientifique
The compound has a molecular formula of C12H11BrN2 and a molecular weight of 263.13 . The yield of the compound is reported to be 43%, with a melting point of 87-89°C . The compound’s structure and properties can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
The compound has a molecular formula of C12H11BrN2 and a molecular weight of 263.13 . The yield of the compound is reported to be 43%, with a melting point of 87-89°C . The compound’s structure and properties can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
Propriétés
IUPAC Name |
1-benzyl-5-bromopyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTIPOGAOKXCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-bromopyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



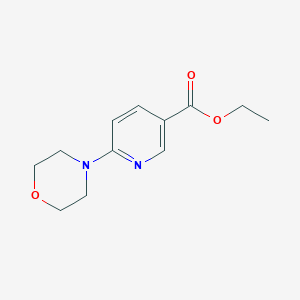
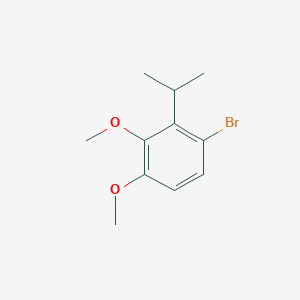
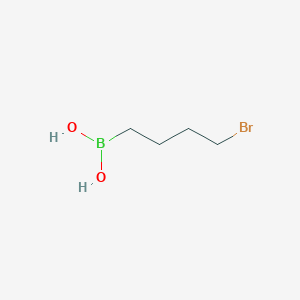
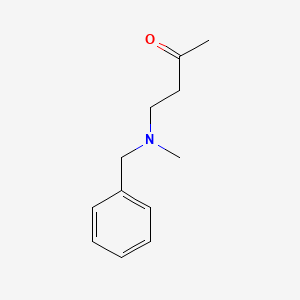
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)

